6-(4-Fluorophenoxy)pyridine-3-boronic acid
Overview
Description
“6-(4-Fluorophenoxy)pyridine-3-boronic acid” is a chemical compound with the molecular formula C11H9BFNO3 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The InChI code for “6-(4-Fluorophenoxy)pyridine-3-boronic acid” is 1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
“6-(4-Fluorophenoxy)pyridine-3-boronic acid” is a solid substance . It has a molecular weight of 233.01 g/mol . The compound should be stored in an inert atmosphere and under -20°C .
Scientific Research Applications
Separation and Enrichment of Polyphenols
- Summary of Application: This compound has been used in the development of magnetic nanoparticles to efficiently capture cis-diol-containing polyphenols under neutral conditions .
- Methods of Application: Polyethyleneimine (PEI) was used as a scaffold to amplify the number of boronic acid moieties. The 6-aminopyridine-3-boronic acid was used as an affinity ligand due to its low pKa value and excellent water solubility towards polyphenols .
- Results or Outcomes: The prepared boronic acid-functionalized magnetic nanoparticles provided high binding capacity and fast binding kinetics under neutral conditions .
Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application: This compound is used as a reactant for preparation of phosphine-free Suzuki-Miyaura cross-coupling reactions . It’s also used in ligand-free palladium-catalyzed Suzuki coupling reaction under microwave irradiation .
Preparation of HIV-1 Protease Inhibitors
- Summary of Application: This compound has been used in the preparation of HIV-1 protease inhibitors .
Development of Potential Cancer Therapeutics
- Summary of Application: This compound has been used in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
Sensing Applications
- Summary of Application: Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including various sensing applications .
- Methods of Application: The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
- Results or Outcomes: Detection can be at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
[6-(4-fluorophenoxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXDRORHFKYJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenoxy)pyridine-3-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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